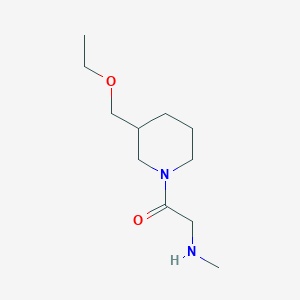![molecular formula C10H13BrN2Si B1532105 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 934388-23-5](/img/structure/B1532105.png)
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been achieved through trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Furthermore, structural modification of the products via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids has been demonstrated .Molecular Structure Analysis
The trimethylsilyl group in the compound consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Complex Molecule Synthesis
Versatile Building Blocks for Pyrrole Derivatives : The related compound 3,4-Bis(trimethylsilyl)-1H-pyrrole has been used as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This approach involves stepwise regiospecific mono-halogenation and cross-coupling reactions, highlighting the potential utility of similarly structured compounds like 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine in synthesizing pyrrole derivatives with diverse substitution patterns (Chan, et al., 1997).
Formation of Nucleosides : Another research avenue explored the reaction of trimethylsilyl derivatives with bromides to generate nucleosides, an approach that could be adapted for the compound . This method provides a pathway for the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, including compounds with potential biological activity (May & Townsend, 1975).
Organic Synthesis and Reaction Mechanisms
Halogen-Metal Interchange Reactions : A study described the conversion of 3-bromo-1-(trimethylsilyl)pyrroles to 3-lithiopyrroles, demonstrating the compound's utility in halogen-metal interchange reactions. Such reactions can lead to various electrophilic substitution products, enabling the synthesis of complex organic molecules (Muchowski & Naef, 1984).
Synthesis of Antibiotics : The transformation of bromo- and silyl-substituted pyrroles through halogen-lithium exchange reactions was efficiently utilized to synthesize antibiotics like verrucarin E, demonstrating the critical role of such compounds in medicinal chemistry (Muchowski & Naef, 1984).
Catalysis and Reagent Development : Trimethylsilyl-substituted compounds have also been explored for their role in catalysis and as reagents in organic synthesis, exemplified by studies on the synthesis of pyridine derivatives and their applications in cross-coupling reactions. Such research underscores the compound's versatility and potential in developing new synthetic routes and methodologies (Riedmiller, Jockisch, & Schmidbaur, 1999).
Propiedades
IUPAC Name |
(4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWITYDWDRPGAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678011 | |
| Record name | 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
934388-23-5 | |
| Record name | 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



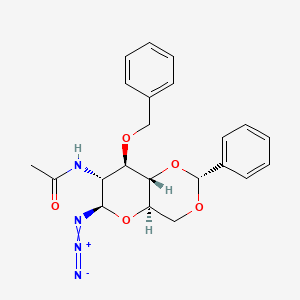
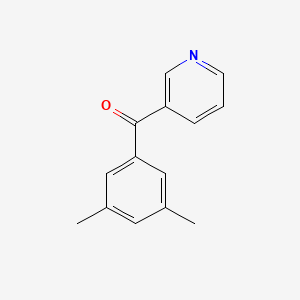
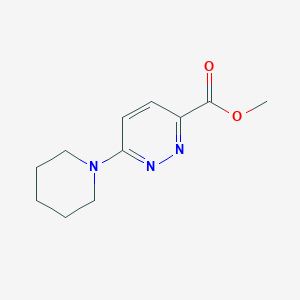
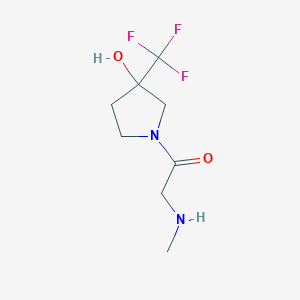

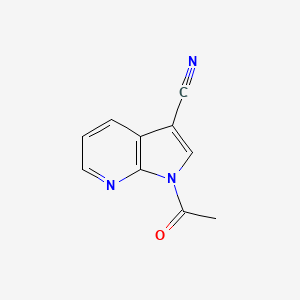
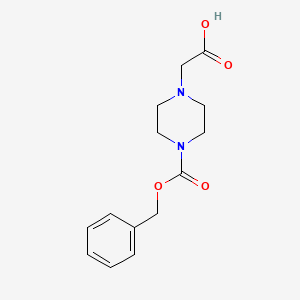
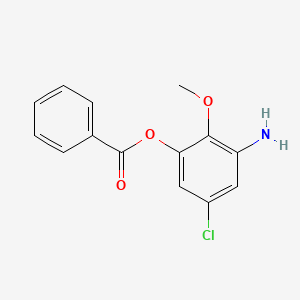
![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)
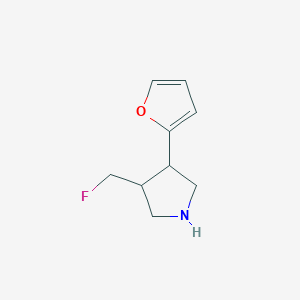

![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)
![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)
